molecular formula C11H12O4 B172441 Methyl 2-acetoxy-4-methylbenzoate CAS No. 13515-12-3

Methyl 2-acetoxy-4-methylbenzoate

Cat. No.: B172441
CAS No.: 13515-12-3
M. Wt: 208.21 g/mol
InChI Key: RUYFFNFPEXHQML-UHFFFAOYSA-N
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Description

Methyl 2-acetoxy-4-methylbenzoate is an aromatic ester characterized by a benzene ring substituted with an acetoxy group (-OCOCH₃) at position 2, a methyl group (-CH₃) at position 4, and a methyl ester (-COOCH₃) at position 1. Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of 224.21 g/mol. The compound’s structure combines lipophilic (methyl) and moderately polar (acetoxy) groups, influencing its solubility, stability, and reactivity.

Properties

CAS No.

13515-12-3

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-acetyloxy-4-methylbenzoate

InChI

InChI=1S/C11H12O4/c1-7-4-5-9(11(13)14-3)10(6-7)15-8(2)12/h4-6H,1-3H3

InChI Key

RUYFFNFPEXHQML-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)OC)OC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)OC)OC(=O)C

Synonyms

Benzoic acid, 2-(acetyloxy)-4-Methyl-, Methyl ester

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 2-acetoxy-4-methylbenzoate with four analogs, highlighting key structural differences and their implications:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Functional Groups Key Properties/Applications
This compound C₁₁H₁₂O₄ 224.21 2-acetoxy, 4-methyl Ester, Acetoxy, Methyl Potential pharmaceutical use
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 180.20 2-methoxy, ethyl ester Ester, Methoxy Flavor/fragrance industry
Methyl 4-acetoxy-2-hydroxybenzoate C₁₀H₁₀O₅ 210.19 4-acetoxy, 2-hydroxy Ester, Acetoxy, Hydroxyl Synthesis intermediate
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 4-acetamido, 2-hydroxy Ester, Acetamido, Hydroxyl Pharmaceutical research
Propargyl 2-acetoxy-4-methylbenzoate C₁₃H₁₂O₄ 232.23 2-acetoxy, 4-methyl, propargyl Ester, Acetoxy, Propargyl Cytotoxic agent
Key Observations:

Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃) :

  • Simpler structure with a methoxy (-OCH₃) group and ethyl ester.
  • Lower molecular weight (180.20 g/mol ) enhances volatility, making it suitable for flavoring agents .
  • Methoxy groups are less reactive than acetoxy, reducing hydrolysis susceptibility.

Methyl 4-Acetoxy-2-Hydroxybenzoate (C₁₀H₁₀O₅) :

  • Hydroxyl (-OH) at position 2 increases polarity and hydrogen-bonding capacity.
  • Higher oxygen content (5 O atoms ) improves water solubility compared to this compound.
  • Used as a synthetic intermediate for more complex molecules .

Methyl 4-Acetamido-2-Hydroxybenzoate (C₁₀H₁₁NO₄): Acetamido (-NHCOCH₃) group introduces hydrogen-bonding capability and bioactivity. Applications in drug design due to interactions with biological targets .

Propargyl 2-Acetoxy-4-Methylbenzoate (C₁₃H₁₂O₄): Propargyl (-C≡CH) group enables click chemistry applications.

Physicochemical Properties and Reactivity

  • Solubility: this compound’s methyl group enhances lipophilicity, favoring solubility in organic solvents (e.g., ethanol, acetone). Comparatively, Methyl 4-acetoxy-2-hydroxybenzoate’s hydroxyl group improves aqueous solubility .
  • Stability :

    • Acetoxy esters are prone to hydrolysis under acidic/basic conditions. The methyl group at position 4 in this compound may sterically hinder hydrolysis compared to hydroxyl-containing analogs .
    • Ethyl 2-methoxybenzoate’s methoxy group is more hydrolytically stable than acetoxy .
  • Synthetic Utility :

    • Propargyl derivatives (e.g., Propargyl 2-acetoxy-4-methylbenzoate) are valuable in modular synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
    • Methyl 4-acetamido-2-hydroxybenzoate’s amide group facilitates peptide coupling reactions .

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